Fmoc-L-Ala-CHN2
Description
Overview of Peptidyl Diazomethane (B1218177) Compounds as Chemical Probes and Enzyme Inhibitors
Peptidyl diazomethanes are a class of compounds that have been synthesized and utilized as inactivators of cysteine proteinases. nih.gov These compounds are designed to mimic the natural substrates of these enzymes, allowing them to bind to the active site. The diazomethane functional group is highly reactive and can form a covalent bond with a key amino acid residue in the enzyme's active site, leading to irreversible inhibition. psu.edu This property makes them effective as chemical probes to study enzyme function and as potential therapeutic agents.
The specificity of peptidyl diazomethanes can be tailored by altering the peptide sequence. nih.gov For instance, researchers have synthesized a variety of these compounds to selectively target different cysteine proteinases, such as cathepsins B and L. nih.govmdpi.com This selectivity is crucial for understanding the distinct roles of these enzymes in physiological and pathological processes. nih.gov The ability to specifically label and inactivate enzymes has made peptidyl diazomethanes valuable tools in protease research. capes.gov.brnih.gov
However, a notable limitation of some peptidyl diazomethanes is their instability under acidic conditions. researchgate.net This has spurred the development of more chemically stable versions to enhance their utility in a broader range of experimental settings, including within living cells. researchgate.netnih.govfu-berlin.de
Significance of the Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Peptide Chemistry and Derivatives
The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgamericanpeptidesociety.orgnumberanalytics.com It serves as a temporary protecting group for the amino terminus of amino acids, preventing unwanted reactions during the step-by-step assembly of a peptide chain. americanpeptidesociety.orgnumberanalytics.com
The primary advantage of the Fmoc group is its base-lability; it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This is in contrast to other protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which require acidic conditions for removal. americanpeptidesociety.org The mild conditions used for Fmoc deprotection are compatible with a wide range of sensitive amino acid side chains and the acid-labile linkers often used to attach the growing peptide to the solid support in SPPS. wikipedia.orgamericanpeptidesociety.org This orthogonality makes the Fmoc strategy highly efficient and suitable for the synthesis of complex peptides. numberanalytics.com
The Fmoc group's utility extends beyond standard peptide synthesis to the creation of complex molecules and derivatives. numberanalytics.com Its fluorescent nature also allows for the monitoring of reactions and purification by techniques like high-performance liquid chromatography (HPLC). wikipedia.org
Context of Fmoc-L-Ala-CHN2 in Advanced Protease Research Tools
This compound has been utilized as a specific tool in advanced protease research. For example, it has been employed as an irreversible inhibitor of cathepsins B and L, two important cysteine proteases. nih.gov In one study, Fmoc-Tyr-Ala-CHN2, a related compound, was shown to induce apoptosis in neuroblastoma cells by inhibiting these cathepsins. nih.gov This highlights the potential of such compounds to investigate the specific roles of proteases in cellular processes like programmed cell death.
Furthermore, derivatives of Fmoc-Ala-CHN2 have been developed to enhance their utility as research tools. For instance, iodinated versions of Fmoc-Tyr-Ala-CHN2 have been created to improve selectivity and for use in quantitative studies of active cysteine proteinases in cells. researchgate.net The di-iodinated form, Fmoc-[I2]Tyr-Ala-CHN2, was found to react irreversibly with cathepsins B and L but not with cathepsin S, demonstrating improved selectivity. acs.orgacs.org These modified compounds can penetrate cells and react with active enzymes, allowing for their detection and quantification. acs.org
Table of Compound Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 193954-23-3 glentham.com |
| Molecular Weight | 335.37 glentham.com |
Table of Research Findings
| Research Area | Finding | Reference |
| Enzyme Inhibition | Fmoc-Tyr-Ala-CHN2, a related compound, is an irreversible inhibitor of cathepsins B and L. | nih.gov |
| Cellular Effects | Inhibition of cathepsins B and L by Fmoc-Tyr-Ala-CHN2 induces apoptosis in neuroblastoma cells. | nih.gov |
| Probe Development | Iodinated derivatives of Fmoc-Tyr-Ala-CHN2 show increased selectivity for certain cathepsins. | researchgate.netacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12(18(23)10-21-20)22-19(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,22,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOXETIYWQKLEA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Fmoc L Ala Chn2
Synthetic Pathways to Nα-Fmoc-L-Aminoacyl Diazomethanes
The synthesis of Nα-Fmoc-L-aminoacyl diazomethanes, such as Fmoc-L-Ala-CHN2, is a multi-step process that begins with the preparation of a protected amino acid precursor, followed by the introduction of the reactive diazomethane (B1218177) group. This class of compounds serves as crucial intermediates, particularly in the Arndt-Eistert homologation to produce β-amino acids. core.ac.ukmasterorganicchemistry.com
Preparation of Precursor Fmoc-L-Alanine Derivatives
The initial step in synthesizing this compound is the protection of the α-amino group of L-alanine with the fluorenylmethyloxycarbonyl (Fmoc) group. advancedchemtech.comchemimpex.com This is typically achieved by reacting L-alanine with an Fmoc-donating reagent in the presence of a base. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). prepchem.comchemicalbook.comresearchgate.net The reaction is often carried out in a biphasic system, such as dioxane and an aqueous sodium carbonate solution, to yield N-Fmoc-L-alanine (Fmoc-L-Ala-OH). prepchem.comresearchgate.net The purity of the resulting Fmoc-amino acid is critical, as impurities can be incorporated into subsequent synthesis steps. nih.gov
To facilitate the subsequent reaction with diazomethane, the carboxylic acid of Fmoc-L-Ala-OH must be activated. One common strategy is the conversion to an acid chloride (Fmoc-L-Ala-Cl). core.ac.uk Another effective method involves converting it into a highly reactive ester, such as a pentafluorophenyl (Pfp) ester (Fmoc-L-Ala-OPfp). core.ac.uk This is accomplished by reacting Fmoc-L-Ala-OH with pentafluorophenol (B44920) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). core.ac.uk
Table 1: Synthesis of Fmoc-L-Alanine Derivatives
| Precursor | Reagents | Typical Conditions | Product |
|---|---|---|---|
| L-Alanine | Fmoc-Cl, Na₂CO₃ | Dioxane/Water, 0°C to RT | Fmoc-L-Ala-OH prepchem.com |
| L-Alanine | Fmoc-OSu, Na₂CO₃ | Dioxane/Water, RT | Fmoc-L-Ala-OH chemicalbook.com |
Generation of the Diazomethane Moiety: Reaction Conditions and Strategies
The core of the synthesis is the formation of the diazoketone from the activated Fmoc-L-alanine precursor. This is an acylation reaction where diazomethane (CH₂N₂) acts as the nucleophile. core.ac.ukmasterorganicchemistry.com The reaction is typically performed by treating the activated precursor, such as Fmoc-L-Ala-Cl or Fmoc-L-Ala-OPfp, with a solution of diazomethane in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (e.g., 0°C). core.ac.ukwikipedia.org When using the pentafluorophenyl ester precursor, the addition of a tertiary base like triethylamine (B128534) (TEA) is necessary to facilitate the reaction. core.ac.uk
Diazomethane itself is a toxic and explosive gas, necessitating careful handling and in-situ generation for safety. wikipedia.orgscielo.br It is commonly prepared by the base-catalyzed decomposition of N-nitroso compounds. wikipedia.org Widely used precursors for diazomethane generation include N-methyl-N-nitrosourea (MNU) and N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®). core.ac.uke3s-conferences.orgresearchgate.net The choice of precursor can be influenced by safety considerations and reaction scale; for instance, Diazald is a crystalline solid that is often considered safer to handle than MNU. core.ac.ukacs.org
The general reaction is a nucleophilic acyl substitution where the carbon of diazomethane attacks the activated carbonyl carbon of the Fmoc-L-alanine derivative, leading to the displacement of the leaving group (chloride or pentafluorophenoxide) and formation of Fmoc-L-Ala-CHN₂. core.ac.ukmasterorganicchemistry.com
Scale-Up Considerations and Yield Optimization
While the synthesis of this compound is well-established on a laboratory scale, scaling up the production presents significant challenges, primarily due to the hazardous nature of diazomethane. wikipedia.orgisciii.es The isolation of pure diazomethane is generally avoided in large-scale processes. wikipedia.org To mitigate these risks, continuous flow technologies have been developed for the on-demand generation and immediate consumption of diazomethane. scielo.brresearchgate.netchemrxiv.org These systems allow for the synthesis to be scaled to multi-gram or even kilogram quantities more safely by minimizing the inventory of hazardous reagents and intermediates at any given time. researchgate.netchemrxiv.org
Yield optimization focuses on several key aspects. The purity of the initial Fmoc-L-alanine is paramount to avoid side reactions. nih.gov In the homologation step, careful control of stoichiometry and temperature is crucial. Using highly activated precursors like pentafluorophenyl esters can lead to near-quantitative yields of the desired N-Fmoc-α-aminoacyldiazomethane. core.ac.uk For large-scale synthesis of the Fmoc-L-alanine precursor itself, process optimization may involve adjusting base concentration and reaction times to maximize throughput and yield while maintaining high enantiomeric purity. nih.gov
Chemical Derivatization and Analog Generation for Research Purposes
This compound and related peptidyl diazomethanes are potent irreversible inhibitors of cysteine proteases and are therefore valuable starting points for the design of active-site directed probes. nih.govthieme-connect.de By introducing specific functional groups, these molecules can be transformed into powerful tools for biochemical and cell biology research.
Radiolabeling Strategies for Active-Site Directed Probes (e.g., Iodination)
Radiolabeling is a common strategy to create probes for detecting and quantifying active enzymes in complex biological samples. A well-established method for labeling diazomethane-based inhibitors involves the introduction of a radioactive iodine isotope, such as ¹²⁵I. thieme-connect.denih.gov
While direct iodination of the alanine (B10760859) side chain is not feasible, a common approach is to use an analogue that contains a phenolic group amenable to electrophilic iodination, such as tyrosine. For example, the closely related compound, Fmoc-Tyr-Ala-CHN₂, has been used as a membrane-permeant, radiolabeled active-site-specific inhibitor. nih.gov The synthesis of the radiolabeled version, Fmoc-[¹²⁵I₂]Tyr-Ala-CHN₂, allows for the detection of active cathepsins B and L in tissue extracts via autoradiography after SDS-PAGE. nih.govnih.gov The iodination is typically performed using Na¹²⁵I and an oxidizing agent. thieme-connect.de This strategy highlights how a related diazomethane scaffold can be adapted for radiolabeling, a principle that could be applied by incorporating an iodinatable moiety into a more complex diazomethyl ketone inhibitor that also contains an alanine residue.
Introduction of Reporter Tags and Affinity Handles
To facilitate the identification and isolation of protein targets, diazomethane-based probes can be functionalized with reporter tags or affinity handles. These modifications create "fully functionalized probes" for use in chemical proteomics and target identification studies. nih.govfrontiersin.org
Affinity Handles: An affinity handle, such as biotin (B1667282), allows for the selective enrichment of the probe-protein complex from a cell lysate using affinity chromatography (e.g., streptavidin-coated beads). For instance, biotinylated derivatives of peptidyl diazomethyl ketones can be prepared by reacting the N-terminally deprotected peptide with an activated biotin derivative, such as biotinyl-OSu. thieme-connect.de
Reporter Tags: Reporter tags can include fluorophores for imaging applications or bioorthogonal handles like alkynes or azides for subsequent derivatization via "click chemistry". frontiersin.orgsemanticscholar.org An alkyne handle, for example, can be introduced into the probe structure. After the probe has covalently bound to its target protein, a fluorescent azide (B81097) or biotin-azide can be attached via a Copper-Assisted Alkyne-Azide Cycloaddition (CuAAC) reaction. nih.gov This modular approach allows for flexibility in detection and purification strategies. frontiersin.org
Table 2: Functional Tags for Derivatizing Diazomethane Probes
| Tag Type | Example | Function | Application |
|---|---|---|---|
| Affinity Handle | Biotin | High-affinity binding to streptavidin | Target protein pull-down and enrichment thieme-connect.de |
| Reporter Tag (Fluorophore) | Fluorescein, Rhodamine | Emission of light upon excitation | Fluorescence microscopy, flow cytometry frontiersin.org |
| Reporter Tag (Bioorthogonal) | Alkyne | Reaction with azide-functionalized molecules (CuAAC) | In-gel fluorescence, affinity enrichment nih.govnih.gov |
| Reporter Tag (Bioorthogonal) | Azide | Reaction with alkyne-functionalized molecules (CuAAC) | In-gel fluorescence, affinity enrichment frontiersin.orgsigmaaldrich.com |
Synthesis of Structural Analogues for Mechanistic Studies
The synthesis of structural analogues of this compound is crucial for elucidating the mechanisms of action of the parent compound, particularly in its role as an enzyme inhibitor. By systematically modifying the structure of this compound, researchers can probe the specific interactions between the inhibitor and its biological target, leading to a deeper understanding of structure-activity relationships (SAR). These studies often involve alterations to the peptide backbone, the amino acid side chains, or the reactive diazomethane warhead.
A primary approach to generating structural analogues is through solid-phase peptide synthesis (SPPS). calstate.edubeilstein-journals.org This methodology allows for the sequential addition of different Fmoc-protected amino acids to a resin support, enabling the creation of a diverse library of peptidyl diazomethanes. The general synthetic route involves coupling an Fmoc-protected amino acid, such as Fmoc-L-tyrosine or its iodinated forms, to the resin-bound alanine. Subsequent deprotection and coupling cycles can extend the peptide chain. The C-terminal diazomethane is typically introduced after the peptide sequence is assembled. This modularity of SPPS facilitates the rapid synthesis of numerous analogues for mechanistic investigation. beilstein-journals.org
For instance, in studies of cysteine proteases like cathepsins B and L, analogues of this compound have been synthesized to explore the specificity of the enzyme's active site. A notable example is the synthesis of Fmoc-(di-iodotyrosylalanyl)-diazomethane (Fmoc-[I₂]Tyr-Ala-CHN₂). This analogue was developed as an active-site-directed inhibitor to quantify active cysteine proteases in cells. The bulky di-iodotyrosine residue was incorporated to probe the spatial constraints of the S2 binding pocket of different cathepsins. It was demonstrated that while Fmoc-[I₂]Tyr-Ala-CHN₂ irreversibly reacts with cathepsins B and L, it does not inhibit cathepsin S, indicating a more restricted S2 binding site in the latter. The non-iodinated and mono-iodinated versions of the inhibitor, however, were capable of reacting with all three enzymes. This highlights how specific structural modifications can reveal subtle differences in the mechanisms of related enzymes. acs.org
The synthesis of such analogues typically starts with the corresponding protected dipeptide, for example, Fmoc-L-Tyr-L-Ala-OH. This dipeptide is then activated at the carboxyl terminus and reacted with diazomethane to furnish the desired diazomethyl ketone. The synthesis of Fmoc-dipeptides themselves can be achieved using standard peptide coupling reagents. calstate.edu
Further diversification of the this compound scaffold can be achieved by modifying the reactive "warhead." For example, the diazomethane group can be converted into other reactive functionalities, such as fluoromethyl ketones (FMKs). The synthesis of peptidyl FMKs can be achieved through various routes, including the ring-opening of epoxides or direct fluorination of a diazo intermediate. mdpi.com These FMK analogues serve as valuable mechanistic probes, often exhibiting different reactivity profiles and selectivities compared to their diazomethane counterparts.
The table below summarizes a selection of structural analogues based on the Fmoc-dipeptide scaffold and their application in mechanistic studies.
| Compound/Analogue | Synthetic Approach | Application in Mechanistic Studies |
| Fmoc-Leu-Leu-O⁻ | Solid-Phase Peptide Synthesis (SPPS) | Investigating the importance of hydrophobic interactions and side-chain positionality in the inhibition of butyrylcholinesterase (BChE). calstate.edu |
| Fmoc-Lys-Lys-O⁻ | Solid-Phase Peptide Synthesis (SPPS) | Probing the role of charged residues in the binding and inhibition of BChE. calstate.edu |
| Fmoc-Leu-Lys-O⁻ | Solid-Phase Peptide Synthesis (SPPS) | Studying the influence of mixed hydrophobic and charged residues on inhibitor potency and selectivity for BChE. calstate.edu |
| Fmoc-[I₂]Tyr-Ala-CHN₂ | Solution-phase coupling of the corresponding dipeptide with diazomethane. | Serving as a selective, irreversible inhibitor to probe the topology of the S2 binding pocket of cathepsins B, L, and S. acs.org |
| Peptidyl Fluoromethyl Ketones (FMKs) | Epoxide ring-opening or direct fluorination of diazo intermediates. | Acting as irreversible protease inhibitors with altered reactivity for mechanistic and therapeutic studies. mdpi.com |
These examples underscore the power of synthetic chemistry to generate tailored molecular tools for the detailed investigation of biochemical mechanisms. The insights gained from such studies are invaluable for the rational design of more potent and selective enzyme inhibitors.
Molecular Mechanisms of Action and Reactivity of Fmoc L Ala Chn2
Electrophilic Reactivity of the Diazomethane (B1218177) Warhead
The diazomethane group (-CHN2) is the key reactive functional group, or "warhead," within Fmoc-L-Ala-CHN2. This moiety is inherently unstable and highly reactive, serving as a precursor for carbene intermediates or undergoing nucleophilic attack. The polarized carbon-nitrogen double bond in the diazomethane group, adjacent to a carbonyl, renders the carbon atom electrophilic. This electrophilicity is central to its ability to engage in covalent reactions with nucleophilic residues present in biological targets, such as enzymes lookchem.comijcce.ac.ir. The reactivity of the diazomethane warhead allows this compound to act as an alkylating agent under specific biological conditions.
Covalent Modification of Target Enzymes: Formation of Irreversible Adducts
This compound functions by irreversibly modifying its target enzymes through covalent bond formation. This process leads to a permanent loss of enzyme activity, distinguishing it from reversible inhibitors.
Nucleophilic Attack by Cysteine Residues in Enzyme Active Sites
The primary mechanism by which this compound covalently modifies enzymes involves a nucleophilic attack by cysteine residues located within the enzyme's active site nih.govacs.orgnih.govsemanticscholar.orgmdpi.comresearchgate.netnih.gov. The thiol group (-SH) of cysteine is a potent nucleophile. This thiol attacks the electrophilic carbon atom of the diazoketone moiety. This reaction typically results in the formation of a stable covalent adduct, often an alkylated cysteine residue, which effectively blocks the enzyme's catalytic activity libretexts.org. This specific interaction with cysteine residues is a hallmark of many cysteine protease inhibitors that utilize similar reactive warheads. The Fmoc group serves to direct the molecule to the active site, often through interactions with the enzyme's substrate-binding pockets, before the diazomethane warhead initiates the covalent modification dcu.ie.
Kinetic Analysis of Irreversible Inhibition
The irreversible nature of this compound's enzyme inhibition is characterized by specific kinetic parameters. While direct kinetic data for this compound itself is limited in the provided literature, related compounds employing similar diazomethane warheads have been kinetically analyzed. For instance, dipeptide alkynes, which share the diazomethane-containing motif, have demonstrated inactivation constants (k_inact/K_I) spanning several orders of magnitude, indicating potent and rapid irreversible inhibition acs.org. These kinetic parameters are crucial for quantifying the efficiency of irreversible inhibitors, reflecting both their affinity for the enzyme (K_I) and the rate at which they permanently inactivate it (k_inact).
Specificity and Selectivity Profiling in Complex Biological Systems
The design of this compound aims for specificity towards particular enzyme targets, minimizing interactions with unrelated proteins. This selectivity is often achieved through the peptide sequence, which dictates binding to specific enzyme sub-sites.
Differential Reactivity Towards Enzyme Subfamilies (e.g., Cathepsins B vs. L vs. S)
This compound and its close analog Fmoc-[I2]Tyr-Ala-CHN2 have been particularly studied for their interactions with cysteine cathepsins, a family of proteases involved in various cellular processes. Research indicates that Fmoc-[I2]Tyr-Ala-CHN2 irreversibly inhibits Cathepsins B and L, but exhibits significantly reduced reactivity towards Cathepsin S acs.orgnih.govsemanticscholar.orgmdpi.comresearchgate.netnih.govacs.orgacs.org. This differential reactivity is attributed to the steric constraints within the S2 binding pocket of Cathepsin S, which cannot accommodate the bulky di-iodotyrosine residue present in the analog, unlike the more accommodating pockets of Cathepsins B and L acs.orgresearchgate.netnih.govacs.orgacs.org. Furthermore, studies suggest that Fmoc-[I2]Tyr-Ala-CHN2 inactivates Cathepsin L at a faster rate compared to Cathepsin B nih.govsemanticscholar.orgmdpi.comnih.govacs.orgacs.org. The compound Fmoc-Tyr-Ala-CHN2 (FYAD) has also been identified as an inhibitor of both Cathepsins B and L nih.gov.
Table 1: Differential Reactivity of Fmoc-[I2]Tyr-Ala-CHN2 Towards Cathepsin Subfamilies
| Enzyme | Reactivity with Fmoc-[I2]Tyr-Ala-CHN2 | Relative Inactivation Rate (vs. Cathepsin B) | Notes |
| Cathepsin B | Irreversible inhibition | Baseline (1x) | Cysteine residue in the active site is covalently modified. |
| Cathepsin L | Irreversible inhibition | Faster | Cysteine residue in the active site is covalently modified; exhibits faster inactivation rate compared to Cathepsin B. |
| Cathepsin S | No significant reaction | N/A | Restricted S2-binding site prevents accommodation of the bulky di-iodotyrosine residue, thus blocking inhibitor binding and reaction. |
Note: The data presented in this table is primarily derived from studies using Fmoc-[I2]Tyr-Ala-CHN2, a di-iodinated analog. While specific quantitative data for this compound is less detailed, the general mechanism and selectivity principles are expected to be conserved due to the shared diazomethane warhead and peptide scaffold.
Investigation of Off-Target Interactions and Proteome-Wide Reactivity
Investigating off-target interactions and proteome-wide reactivity is critical for understanding the full biological impact of reactive chemical probes like this compound. Chemoproteomic platforms, such as activity-based protein profiling (ABPP), are employed to map the interactions of reactive molecules across the entire proteome within complex biological systems nih.govnomuraresearchgroup.com. These methods allow for the identification of direct protein targets and the assessment of unintended interactions, which is crucial for developing safer and more selective agents nih.gov. While specific proteome-wide studies detailing the off-target profile of this compound are not extensively detailed in the provided snippets, the principles of such investigations highlight the importance of evaluating reactivity beyond primary targets to understand potential liabilities and refine inhibitor design.
Applications in Enzyme Inhibition Research
Fmoc-L-Ala-CHN2 and its Analogues as Cysteine Protease Inhibitors
Diazomethylketones, the class of compounds to which this compound belongs, are well-established as irreversible inhibitors of cysteine proteases. Their mechanism of action involves the formation of a covalent thioester bond with the active site cysteine residue of the target enzyme, leading to its inactivation. While specific kinetic data for this compound is not extensively detailed in publicly available research, the inhibitory activities of its close analogues provide significant insights into its potential efficacy.
Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein turnover and cancer progression. While direct quantitative inhibition constants for this compound against cathepsin B are not readily found in scientific literature, studies on analogous compounds suggest its potential as an inhibitor. For instance, the related compound Z-Phe-Ala-CHN2 has been utilized as a generalized cysteine protease inhibitor, affecting both cathepsin B and L. nih.gov
Cathepsin L, another crucial lysosomal cysteine protease, plays a role in antigen processing, bone resorption, and tumor metastasis. nih.gov Similar to cathepsin B, the specific inhibitory potency of this compound against cathepsin L has not been quantitatively documented in primary research. However, the inhibitory profiles of its analogues are well-characterized. For example, Z-Phe-Phe-CHN2 is a selective inhibitor of cathepsin L. nih.gov Another analogue, Z-Tyr-Ala-CHN2, has been identified as a potent inhibitor of cathepsin L, demonstrating sub-micromolar antiviral activity against coronaviruses by targeting this enzyme. mdpi.com
The efficacy and selectivity of peptidyl diazomethylketones are influenced by the amino acid sequence that directs the inhibitor to the enzyme's active site. For instance, Z-Val-Val-Nle-CHN2 is a highly effective inhibitor of cathepsin S, being over 300 times more potent against it than against cathepsin L. nih.gov Conversely, Z-Phe-Tyr(t-Bu)CHN2 shows a remarkable 10,000-fold higher efficacy for cathepsin L over cathepsin S. nih.gov These examples highlight the tunability of this class of inhibitors, suggesting that the alanine (B10760859) residue in this compound would also confer specific binding properties.
Interactive Data Table: Inhibitory Activities of this compound Analogues
| Compound | Target Enzyme | Inhibition Data |
| Z-Phe-Ala-CHN2 | Cathepsin B & L | Generalized Inhibitor nih.gov |
| Z-Phe-Phe-CHN2 | Cathepsin L | Selective Inhibitor nih.gov |
| Z-Tyr-Ala-CHN2 | Cathepsin L | Sub-micromolar antiviral EC50 mdpi.com |
| Z-Val-Val-Nle-CHN2 | Cathepsin S | k2nd = 4.6 x 10(6) M-1 s-1 nih.gov |
| Z-Phe-Tyr(t-Bu)CHN2 | Cathepsin L | ~10^4-fold more effective vs. Cathepsin S nih.gov |
Investigation of Proteolytic Regulation and Dysfunction in Cellular Processes
The use of specific enzyme inhibitors is a cornerstone of research into proteolytic regulation. While studies specifically employing this compound to investigate cellular processes are not prominent in the literature, its analogues have proven instrumental. For example, the inhibition of both cathepsins B and L by Fmoc-Tyr-Ala-CHN2 (FYAD) has been shown to induce apoptosis in neuroblastoma cells. nih.govnih.gov This suggests that the simultaneous blockage of these two proteases disrupts cellular homeostasis in a way that is selectively detrimental to certain cancer cells. Such findings underscore the potential of using targeted cysteine protease inhibitors to probe the intricate roles of these enzymes in cell survival and death pathways.
Structural and Mechanistic Elucidation of Enzyme-Inhibitor Complexes
The structural basis for the inhibition of cysteine proteases by diazomethylketones has been elucidated through X-ray crystallography. These studies reveal that the inhibitor binds to the enzyme's active site in a substrate-like manner. The diazomethylketone moiety then reacts with the nucleophilic thiol group of the active site cysteine (Cys25), forming an irreversible thioester adduct. nih.gov This covalent modification permanently inactivates the enzyme. While a crystal structure of a complex containing this compound has not been reported, the structures of cathepsins in complex with other peptidyl diazomethylketones, such as Gly-Phe-CHN2 with cathepsin C, provide a clear model for its mechanism of action. nih.gov These structural insights are invaluable for the rational design of more potent and selective inhibitors.
Fmoc L Ala Chn2 As a Biochemical Probe for Active Enzyme Detection and Quantification
Development and Validation of Activity-Based Probes (ABPs) Derived from the Fmoc-L-Ala-CHN2 Scaffold
The this compound structure combines key functional elements crucial for its role as a biochemical probe. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group, offering stability under acidic conditions and facilitating handling and synthesis total-synthesis.comwikipedia.orgresearchgate.net. The diazomethyl ketone (CHN2) moiety acts as the reactive warhead, designed to form a covalent bond with the active site nucleophile of target proteases, thereby irreversibly inhibiting them thieme-connect.delookchem.comglentham.comunimi.itnih.gov.
While this compound itself is a foundational compound, its utility as a specific ABP is often enhanced through structural modifications. A notable example is Fmoc-[I2]Tyr-Ala-CHN2 (also referred to as FYAD), which incorporates a di-iodinated tyrosine residue at the P1 position. This modification significantly improves selectivity, enabling the probe to target specific cathepsin subtypes. The development and validation of such probes involve demonstrating their ability to selectively react with target enzymes, their stability, cell permeability, and the effectiveness of detection methodologies, often involving radiolabeling mdpi.comnih.govnih.govacs.orgnih.gov. Fmoc-[I2]Tyr-Ala-CHN2, for instance, has been validated for its irreversible reaction with active cathepsins B and L, while exhibiting reduced reactivity towards cathepsin S due to the steric bulk of the di-iodotyrosine residue nih.govnih.govacs.org.
Quantification of Active Enzyme Concentrations in Research Models
The ability of this compound derivatives to selectively label active enzymes makes them invaluable for quantifying enzyme concentrations in various biological contexts.
Application in Cultured Cells for Protease Activity Profiling
Fmoc-[I2]Tyr-Ala-CHN2 has been successfully applied to quantify active cysteine proteases within cultured cells, providing insights into their cellular abundance and activity nih.govnih.gov. Studies utilizing this probe have revealed that active cathepsin B is ubiquitously expressed across various cell types, consistent with its role as a housekeeping enzyme. Active cathepsin L is also widely expressed, though its levels vary between different cell lines nih.govnih.gov. In some instances, the probe has also labeled additional, as yet unidentified, proteins, suggesting its broader utility in profiling the active protease landscape mdpi.comnih.govnih.gov.
Research on invasive breast tumor cells has demonstrated that these cells exhibit higher levels of active cathepsins B and L compared to their non-invasive counterparts nih.govnih.gov. Furthermore, calculations based on probe labeling suggest that the concentrations of active cathepsins B and L within lysosomes can reach up to 1 mM, potentially constituting a significant portion of the total protein content in these organelles nih.govnih.gov. In neuroblastoma cell lines, the derivative Fmoc-Tyr-Ala-CHN2 (FYAD) has been shown to induce cell-cycle arrest and apoptosis, indicating the critical role of active cathepsins B and L in the survival or proliferation of these cancer cells nih.govnih.gov.
Assessment of Active Protease Levels in Tissues and Biological Samples
Beyond cultured cells, probes based on the this compound scaffold have also been employed to assess active protease levels in more complex biological matrices. Specifically, derivatives like Fmoc-[I2]Tyr-Ala-CHN2 have been utilized to probe the presence and activity of cathepsins B and L in various human tissues mdpi.com. This application allows for a more direct assessment of enzyme activity in the context of tissue physiology and pathology.
Visualization and Subcellular Localization of Active Proteases using Probe Methodologies
The cell-permeable nature of this compound derivatives allows them to enter cells and label active enzymes within their native subcellular compartments nih.govnih.gov. This capability is crucial for visualizing the localization of enzymatic activity. For example, studies using Fmoc-[I2]Tyr-Ala-CHN2 have enabled the detection of active cathepsin L and B, providing information about their cellular distribution mdpi.com. In neuroblastoma cells treated with FYAD, researchers observed the accumulation of dense, multilayered vesicles within the cytoplasm, correlating with the inhibition of cathepsin activity and suggesting these proteases play a role in vesicular trafficking or degradation pathways nih.govnih.gov.
Elucidation of Enzyme Activation States and Regulatory Mechanisms in Specific Biological Contexts
By specifically targeting and labeling active forms of enzymes, this compound derivatives are instrumental in distinguishing between active and inactive enzyme precursors, thereby providing insights into enzyme activation states and regulatory mechanisms mdpi.comnih.govnih.govnih.gov. The ability to quantify active enzyme concentrations under various physiological or pathological conditions allows researchers to infer the functional relevance of enzyme activity. For instance, the observation that inhibition of cathepsins B and L by FYAD leads to apoptosis in neuroblastoma cells suggests that these proteases are actively involved in pathways that promote cell survival or regulate cell death in these specific contexts nih.govnih.gov. This highlights how ABPs derived from the this compound scaffold can be used to dissect complex regulatory networks governing enzyme function.
Advanced Research Directions and Future Perspectives for Fmoc L Ala Chn2 in Chemical Biology
Integration with Chemical Proteomics for Global Protease Profiling
Fmoc-L-Ala-CHN₂ and its peptide conjugates hold significant promise for integration into chemical proteomics workflows aimed at global protease profiling. Proteases are crucial enzymes involved in a myriad of biological processes, and their dysregulation is implicated in numerous diseases. Activity-based protein profiling (ABPP) using tailored probes is a powerful strategy to identify and quantify active proteases within complex biological samples.
Peptidyl diazomethanes, like those derived from Fmoc-L-Ala-CHN₂, can be designed to mimic natural peptide substrates of specific protease families. Upon binding to the active site, the diazomethane (B1218177) group can react covalently with catalytic residues, such as cysteine in cysteine proteases, thereby labeling the active enzyme. Studies have shown that modified peptide diazomethanes, such as Fmoc-[I₂]Tyr-Ala-CHN₂, can selectively label cysteine proteases like cathepsins B and L over cathepsin S, demonstrating the potential for specificity tuning nih.govmdpi.comresearchgate.netresearchgate.net. This selectivity is critical for accurate protease identification and quantification in proteomics.
By incorporating tags (e.g., biotin (B1667282), fluorescent dyes) onto Fmoc-L-Ala-CHN₂-based probes, researchers can develop sophisticated ABPs. These probes can then be used in affinity enrichment strategies followed by mass spectrometry (MS) to identify and quantify active proteases in cellular lysates or biological fluids. This approach allows for a global view of protease activity, revealing enzyme-substrate relationships and identifying novel therapeutic targets or biomarkers. The Fmoc group's compatibility with standard peptide synthesis techniques facilitates the creation of diverse probe libraries for comprehensive protease profiling sigmaaldrich.compeptide.comethz.ch.
Design of Next-Generation Peptidyl Diazomethane Probes with Enhanced Permeability or Target Specificity
The development of next-generation peptidyl diazomethane probes based on Fmoc-L-Ala-CHN₂ can significantly enhance their utility by improving cellular permeability and target specificity. Cellular uptake is a critical factor for probes intended for intracellular target engagement. Modifications to the peptide sequence or the introduction of specific chemical handles can influence cell membrane permeability and intracellular localization.
Target specificity is paramount to avoid off-target labeling and ensure reliable data. As demonstrated with Fmoc-[I₂]Tyr-Ala-CHN₂, strategic modifications, such as the incorporation of di-iodotyrosine, can confer selectivity towards specific protease subtypes by exploiting differences in their active site architecture, like the S2 binding pocket nih.govmdpi.comresearchgate.netacs.org. Further design principles can involve:
Peptide Sequence Optimization: Tailoring the amino acid sequence to match the substrate specificity of a target protease family, thereby increasing binding affinity and selectivity.
Warhead Modification: While diazomethanes are effective, exploring variations or combinations with other reactive warheads could offer different reactivity profiles or stability.
Incorporation of Linkers and Tags: Designing probes with cleavable linkers or specific tags that can be activated within the cellular environment or facilitate downstream detection and enrichment. The Fmoc group's removability allows for subsequent functionalization.
By systematically exploring these design parameters, researchers can create highly refined peptidyl diazomethane probes with improved pharmacokinetic properties and exquisite target specificity, enabling more precise investigations into enzyme function and localization within living systems.
Exploration of Novel Enzyme Targets Beyond Established Cysteine Proteases
While peptidyl diazomethanes are well-established as inhibitors and probes for cysteine proteases, their application can be extended to explore novel enzyme targets beyond this class. The reactivity of the diazomethane moiety, while often associated with nucleophilic attack by cysteine thiols, can potentially be harnessed for covalent modification of other nucleophilic residues or through different reaction mechanisms under specific conditions.
Research into enzyme inhibition has explored various warheads for targeting different enzyme classes. For instance, nitrile-based inhibitors have been adapted to target enzymes other than cysteine proteases nih.gov. While diazomethanes are primarily known for their interaction with cysteine residues, their inherent electrophilicity could, in principle, engage other nucleophiles if the surrounding peptide scaffold directs the probe appropriately.
Future research could focus on:
Designing peptide scaffolds: Creating peptide sequences that position the diazomethane warhead to interact with active site residues of non-cysteine proteases or other enzyme classes that possess suitable nucleophilic residues (e.g., serine, lysine, histidine) in their active sites.
Exploring alternative reaction chemistries: Investigating conditions or modifications that might enable the diazomethane to participate in other covalent modification reactions, such as cycloadditions or alkylations with different nucleophiles.
Screening against diverse enzyme panels: Utilizing Fmoc-L-Ala-CHN₂-derived probes in broad screening efforts against panels of various enzyme classes to identify unexpected interactions or novel target engagements.
This exploration could uncover new therapeutic avenues and expand the utility of this versatile chemical motif.
Development of High-Throughput Screening Assays Leveraging Fmoc-L-Ala-CHN₂ Reactivity
The development of high-throughput screening (HTS) assays is crucial for the rapid identification of small molecules that modulate enzyme activity. Fmoc-L-Ala-CHN₂ and its derivatives can serve as valuable components in such assay development, particularly for proteases. The predictable reactivity of the diazomethane group can be exploited to create robust screening platforms.
Assays could be designed based on:
Covalent Labeling Assays: Monitoring the covalent modification of a target protease by an Fmoc-L-Ala-CHN₂-based probe. This could involve detecting the labeled protein via Western blot, ELISA, or fluorescence-based detection if the probe is tagged. Inhibitors would compete for binding and labeling.
Enzyme Activity Assays: If Fmoc-L-Ala-CHN₂ is used as a mechanism-based inhibitor, its presence would lead to a reduction in the protease's catalytic activity, which can be measured using standard substrate cleavage assays (e.g., fluorogenic or chromogenic substrates).
Competition Assays: Using a labeled Fmoc-L-Ala-CHN₂ derivative as a probe in competition with potential inhibitors. A decrease in probe labeling indicates that the test compound binds to the enzyme's active site.
The Fmoc group's compatibility with solid-phase synthesis allows for the generation of diverse peptide libraries incorporating the diazomethane moiety, which can then be screened in HTS formats sigmaaldrich.compeptide.comethz.chresearchgate.netacs.org. The development of robust, miniaturized assays that leverage the specific reactivity of Fmoc-L-Ala-CHN₂-based probes is key to accelerating drug discovery efforts targeting proteases and potentially other enzyme classes.
Contribution to the Design of Mechanism-Based Inhibitors for Preclinical Research
Fmoc-L-Ala-CHN₂ is a foundational component for designing mechanism-based inhibitors (MBIs). MBIs are a class of irreversible inhibitors that are activated by the target enzyme itself, often through a process that generates a reactive species capable of covalently modifying the enzyme. Peptidyl diazomethanes are well-suited for this role, particularly against cysteine proteases.
The general mechanism involves the protease recognizing and binding the peptide sequence of the inhibitor. Upon binding, the enzyme's catalytic machinery may facilitate the conversion of the diazomethane group into a more reactive carbene or diazo intermediate, which then covalently modifies the active site nucleophile (e.g., cysteine thiol). This irreversible binding effectively inactivates the enzyme.
Fmoc-L-Ala-CHN₂ can be incorporated into longer peptide sequences designed to mimic the natural substrates of target proteases. This peptide scaffolding ensures specific recognition and binding to the enzyme's active site, thereby directing the reactive diazomethane warhead to its intended target. The Fmoc group facilitates the synthesis of these longer peptide inhibitors using standard solid-phase peptide synthesis techniques sigmaaldrich.compeptide.comethz.chthieme-connect.de.
For preclinical research, these MBIs offer several advantages:
High Potency and Selectivity: By requiring enzyme activation, MBIs can exhibit high potency and selectivity for their target enzymes.
Prolonged Duration of Action: The irreversible nature of the inhibition leads to a sustained pharmacological effect.
Tool Compounds for Target Validation: MBIs can be used to definitively establish the role of a specific enzyme in disease pathways, providing crucial validation for therapeutic targets.
The design and synthesis of Fmoc-L-Ala-CHN₂-based MBIs represent a significant avenue for developing novel therapeutics for diseases where protease activity is a key driver, such as cancer, inflammatory disorders, and infectious diseases.
Q & A
Basic Research Questions
Q. What experimental methods are recommended to confirm the purity and structural identity of Fmoc-L-Ala-CHN2?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of molecular packing . Mass spectrometry (MS) further validates molecular weight. Ensure solvents are thoroughly removed via lyophilization or vacuum drying to avoid contamination in spectroscopic analyses.
Q. How does pH influence the gelation properties of this compound?
- Methodology : Prepare solutions of this compound in a buffered system (e.g., phosphate or citrate buffer) and titrate pH using HCl/NaOH. Monitor gelation via rheology (storage modulus, G’) and compare with microscopy (TEM or SEM) to correlate pH-dependent fibril morphology. For example, Fmoc-phenylalanine (FmocF) forms metastable gels at pH < 7.0 due to altered hydrogen-bonding networks, while higher pH may stabilize β-sheet structures .
Q. What spectroscopic techniques are critical for characterizing this compound’s self-assembly dynamics?
- Methodology : Circular dichroism (CD) spectroscopy identifies secondary structures (e.g., β-sheets, helices) during gelation. Fourier-transform infrared (FTIR) spectroscopy resolves hydrogen-bonding patterns (e.g., amide I band at ~1650 cm⁻¹). Fluorescence spectroscopy (e.g., thioflavin T binding) can track fibril formation kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystal-phase and gel-phase structural data for Fmoc-modified amino acids?
- Methodology : Combine SC-XRD (for crystal packing) with fiber X-ray diffraction (XRD) and cryo-TEM (for gel-phase fibrils). For instance, Fmoc-tyrosine (FmocY) exhibits planar Fmoc interactions in crystals but relies on hydrogen bonding in gels, necessitating multi-technique validation. Avoid assuming gel-phase packing mirrors crystalline states, as demonstrated in studies of FmocY .
Q. What statistical approaches ensure reproducibility in this compound’s self-assembly experiments?
- Methodology : Use triplicate trials for rheological and spectroscopic measurements. Report means ± standard deviation (SD) with precision aligned to instrument resolution (e.g., ±0.1 pH unit). Apply ANOVA to assess variability across batches. For gelation thresholds, define critical concentration (C*) via frequency sweeps (e.g., G’ > G’’ crossover) .
Q. How should researchers design experiments to probe the role of solvent polarity in this compound’s supramolecular behavior?
- Methodology : Test solvents with varying dielectric constants (e.g., DMSO, water, ethanol). Characterize solvation effects via Hansen solubility parameters and correlate with dynamic light scattering (DLS) to monitor aggregation kinetics. For example, hydrophobic Fmoc groups drive self-assembly in polar solvents, while non-polar solvents may inhibit gelation .
Q. What strategies validate the biological relevance of this compound’s hydrogel properties in drug delivery applications?
- Methodology : Conduct cytotoxicity assays (e.g., MTT) on cell lines using hydrogel extracts. Load model drugs (e.g., fluorescein) and track release kinetics via UV-Vis spectroscopy. Compare with control hydrogels (e.g., Fmoc-dipeptides) to isolate structural contributions. Ensure compliance with metrics for mechanical stability (e.g., strain-to-failure testing) .
Key Notes for Experimental Design
- Structural Validation : Always cross-reference XRD data with spectroscopic and microscopic results to avoid misinterpretation of packing motifs .
- Data Reporting : Adhere to journal guidelines (e.g., Journal of Materials Chemistry A) for statistical rigor, avoiding unsupported claims of "significance" without p-values .
- Reproducibility : Document solvent purity, temperature, and agitation methods in detail, as minor variations can drastically alter self-assembly outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
